REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[C:8]([Br:10])[CH:7]=[C:4]([CH:5]=O)[C:3]=1[OH:11].[C:12](OC(=O)C)(=[O:14])[CH3:13].C(N(CC)CC)C>>[Br:10][C:8]1[CH:7]=[C:4]2[C:3](=[C:2]([Br:1])[CH:9]=1)[O:11][C:12](=[O:14])[CH:13]=[CH:5]2
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Name
|
|
Quantity
|
100 g
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Type
|
reactant
|
Smiles
|
BrC1=C(C(C=O)=CC(=C1)Br)O
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Name
|
|
Quantity
|
164.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction solution was heated overnight
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Duration
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8 (± 8) h
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Type
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TEMPERATURE
|
Details
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at reflux under argon
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Type
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CUSTOM
|
Details
|
a solid mass formed
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Type
|
WASH
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Details
|
The dark brown reaction mixture was washed with hot hexanes (3×300 mL) and aqueous saturated sodium bicarbonate
|
Type
|
DISSOLUTION
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Details
|
The resulting solid was dissolved in EtOAc (2L)
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Type
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WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (sodium sulfate)
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a brown solid
|
Type
|
FILTRATION
|
Details
|
that was collected by filtration
|
Type
|
CUSTOM
|
Details
|
The solid was dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=CC(OC2=C(C1)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 94.2 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |